molecular formula C11H10F3N3O B4664912 Propionamide, N-(2-(trifluoromethyl)-5-benzimidazolyl)- CAS No. 89427-48-5

Propionamide, N-(2-(trifluoromethyl)-5-benzimidazolyl)-

Cat. No.: B4664912
CAS No.: 89427-48-5
M. Wt: 257.21 g/mol
InChI Key: FRIWIMPDXXTXTA-UHFFFAOYSA-N
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Description

Propionamide, N-(2-(trifluoromethyl)-5-benzimidazolyl)- is a compound that has garnered significant interest in the fields of chemistry and pharmaceuticals. This compound is characterized by the presence of a trifluoromethyl group attached to a benzimidazole ring, which imparts unique chemical and biological properties. The trifluoromethyl group is known for its ability to enhance the metabolic stability and bioavailability of compounds, making it a valuable addition in drug design and development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propionamide, N-(2-(trifluoromethyl)-5-benzimidazolyl)- typically involves the introduction of the trifluoromethyl group to the benzimidazole ring. One common method is the reaction of 2-(trifluoromethyl)benzimidazole with propionyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and real-time monitoring can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Propionamide, N-(2-(trifluoromethyl)-5-benzimidazolyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Propionamide, N-(2-(trifluoromethyl)-5-benzimidazolyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor due to the presence of the trifluoromethyl group.

    Medicine: Investigated for its potential use in drug development, particularly in the design of anti-cancer and anti-viral agents.

    Industry: Utilized in the development of agrochemicals and materials science

Mechanism of Action

The mechanism of action of Propionamide, N-(2-(trifluoromethyl)-5-benzimidazolyl)- involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, thereby modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of specific signaling pathways, depending on the target .

Comparison with Similar Compounds

Similar Compounds

  • Propionamide, N-(2-(trifluoromethyl)-5-pyridyl)-
  • Propionamide, N-(2-(trifluoromethyl)-5-thiazolyl)-
  • Propionamide, N-(2-(trifluoromethyl)-5-imidazolyl)-

Uniqueness

Propionamide, N-(2-(trifluoromethyl)-5-benzimidazolyl)- is unique due to the presence of the benzimidazole ring, which provides additional stability and enhances its binding affinity to biological targets. The trifluoromethyl group further increases its metabolic stability and bioavailability, making it a valuable compound in drug development .

Properties

IUPAC Name

N-[2-(trifluoromethyl)-3H-benzimidazol-5-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3N3O/c1-2-9(18)15-6-3-4-7-8(5-6)17-10(16-7)11(12,13)14/h3-5H,2H2,1H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRIWIMPDXXTXTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC2=C(C=C1)N=C(N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30237706
Record name Propionamide, N-(2-(trifluoromethyl)-5-benzimidazolyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30237706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89427-48-5
Record name Propionamide, N-(2-(trifluoromethyl)-5-benzimidazolyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089427485
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propionamide, N-(2-(trifluoromethyl)-5-benzimidazolyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30237706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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